molecular formula C22H28O4 B1682149 Vamorolone CAS No. 13209-41-1

Vamorolone

Cat. No. B1682149
CAS RN: 13209-41-1
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-DGEXFFLYSA-N
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Description

Vamorolone, also known as VBP-15 or 17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione, is a synthetic corticosteroid . It is used for the treatment of Duchenne muscular dystrophy (DMD) and is taken orally . It is a dual atypical glucocorticoid and antimineralocorticoid . The most common adverse reactions include cushingoid features, psychiatric disorders, vomiting, weight increased, and vitamin D deficiency .


Synthesis Analysis

The synthesis of Vamorolone involves a series of compounds with a Δ9,11 steroidal scaffold . It was developed as a dissociative steroid, retaining non-genomic anti-inflammatory activity (inhibition of TNF-induced NFᴋB activation; suppression of innate immunity pathways), and loss of genomic activity (GRE-mediated transcriptional reporters) .


Molecular Structure Analysis

Vamorolone has a molecular formula of C22H28O4 and a molar mass of 356.462 g/mol . Its IUPAC name is (8S,10S,13S,14S,16R,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one .


Chemical Reactions Analysis

Vamorolone induces CYP3A4 but does not inhibit CYP or UGT isoenzymes at clinically relevant concentrations . The co-administration of vamorolone with a high-fat, high-calorie meal reduced C max by 18%, increased AUC by 13%, and delayed T max by one hour .


Physical And Chemical Properties Analysis

Vamorolone is a small molecule with a chemical formula of C22H28O4 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

1. Duchenne Muscular Dystrophy (DMD) Treatment

Vamorolone has been studied as a first-in-class dissociative steroidal anti-inflammatory drug in the treatment of Duchenne Muscular Dystrophy (DMD). Clinical trials have shown its potential in improving muscle function and reducing the typical side effects associated with traditional glucocorticoids. It has demonstrated efficacy in improving motor outcomes such as time to stand, run/walk velocity, and climb stairs velocity. Notably, it has shown promise in preserving muscle strength and reducing adverse effects like stunting of growth, which are commonly seen with corticosteroid treatments (Hoffman et al., 2018); (Heier et al., 2019); (Smith et al., 2020).

2. Rheumatoid Arthritis and Inflammatory Diseases

Research indicates that vamorolone can significantly reduce joint inflammation and bone erosion in models of rheumatoid arthritis. It acts similarly to prednisolone in reducing disease parameters but without the bone-sparing property of vamorolone. This suggests its potential as a safer alternative to traditional steroidal compounds in the treatment of inflammatory diseases (Damsker et al., 2019).

3. Neuro-Oncology

Vamorolone has been evaluated in neuro-oncology, particularly in treating brain tumors. It shows potential in reducing pro-inflammatory signals in tumor cells and offers a better safety profile compared to traditional corticosteroids like dexamethasone. It could be a promising alternative for reducing inflammation in patients with brain tumors while minimizing side effects (Wells et al., 2016).

4. Limb Girdle Muscular Dystrophy Type 2B (LGMD2B)

In the context of LGMD2B, which is caused by dysferlin protein deficit, vamorolone has shown the potential to stabilize muscle cell membranes and improve myofiber repair. It contrasts with conventional glucocorticoids like prednisolone, which may exacerbate symptoms in LGMD2B patients. This suggests vamorolone's suitability for clinical trials in LGMD2B treatment (Sreetama et al., 2018).

5. Ulcerative Colitis

Vamorolone has been investigated for its use in pediatric ulcerative colitis (UC). It is seen as a non-steroidal alternative to control mucosal inflammation, potentially avoiding the long-term use of costlier biologics. Biomarkers like CCL22 and TFF3 have been identified to reflect the anti-inflammatory activity of vamorolone in UC, suggesting its potential therapeutic role in this domain (Conklin et al., 2019).

Future Directions

Vamorolone was approved by the FDA in October 2023 for the management of DMD in patients aged 2 years and older . It was also approved in the EU for the treatment of patients aged 4 years and older . Catalyst Pharmaceuticals plans to launch the treatment in the first quarter of 2024 . The full publication of the phase 3 VISION-DMD trial confirms the maintenance of efficacy and benefits in safety and tolerability of treatment with vamorolone over a 48-week period .

properties

IUPAC Name

(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXTXAMMDTYDQ-DGEXFFLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927527
Record name Vamorolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vamorolone

CAS RN

13209-41-1
Record name (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
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Record name Vamorolone [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vamorolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15114
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Record name Vamorolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione
Source European Chemicals Agency (ECHA)
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Record name VAMOROLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP29XMB43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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